molecular formula C15H12O4 B2672460 (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620546-93-2

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2672460
CAS No.: 620546-93-2
M. Wt: 256.257
InChI Key: MGJSRZYQQFAAAR-ZSOIEALJSA-N
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Description

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves a series of organic reactions. One common method is the condensation reaction between 6-methoxybenzofuran-3(2H)-one and 5-methylfuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is unique due to its combined benzofuran and furan moieties, which contribute to its distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-3-4-11(18-9)8-14-15(16)12-6-5-10(17-2)7-13(12)19-14/h3-8H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSRZYQQFAAAR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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